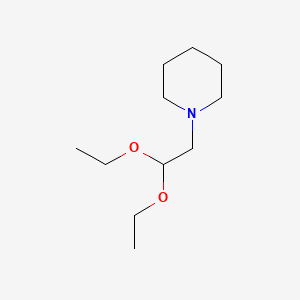

1-(2,2-Diethoxyethyl)piperidine

Description

Significance of N-Alkyl/Aryl Acetals as Strategic Synthetic Intermediates

N-alkyl/aryl acetals are a class of organic compounds that are recognized for their role as valuable synthetic precursors. researchgate.netnsf.gov Their utility stems from their ability to act as stable equivalents of otherwise reactive species, such as imines and N-acylimines, which are pivotal in numerous carbon-carbon bond-forming reactions. researchgate.netnsf.gov The acetal (B89532) functionality can be readily activated under acidic conditions, facilitating nucleophilic substitution and enabling the introduction of a wide array of functional groups. nsf.gov This reactivity profile makes N-alkyl/aryl acetals indispensable tools for synthetic chemists in the assembly of complex nitrogen-containing molecules. nsf.gov

Furthermore, the N,O-acetal motif is a structural feature found in a variety of bioactive natural products, underscoring its importance in medicinal chemistry. nsf.gov The development of novel and efficient methods for the synthesis of N,O-acetals continues to be an active area of research, with approaches ranging from the use of hypervalent iodine reagents to metal-free catalytic systems. researchgate.netrsc.org These methods often focus on achieving high yields and stereoselectivity, further expanding the synthetic utility of this class of compounds.

Historical Development of Piperidine-Derived Acetals in Chemical Transformations

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals. nih.govwikipedia.orgijnrd.org Its presence often imparts significant pharmacological activity. ijnrd.org The journey of piperidine in chemistry began with its isolation from black pepper, from which its name is derived. wikipedia.org Industrially, it is primarily produced through the hydrogenation of pyridine (B92270). wikipedia.org

The incorporation of an acetal group onto the piperidine nitrogen atom, creating piperidine-derived acetals, represents a strategic fusion of two important functional groups. Historically, the synthesis of substituted piperidines has been a central theme in organic chemistry, with numerous methods developed for their construction and functionalization. nih.govorganic-chemistry.org These methods include cyclization reactions, reductions of pyridine derivatives, and various condensation reactions. organic-chemistry.org

The development of piperidine-derived acetals is intertwined with the broader evolution of acetal chemistry. Initially, acetalization was recognized as a robust method for the protection of carbonyl groups, a crucial step in the synthesis of complex molecules with multiple functional groups. ijsdr.orgtandfonline.com Over time, the application of acetals has expanded significantly, and they are now employed in C-C bond formation, synthesis of ethers and esters, and as key components in the creation of biologically active molecules. ijsdr.org The synthesis of piperidine-derived acetals often involves the reaction of a piperidine derivative with an aldehyde or its equivalent under acidic conditions or through modern catalytic methods.

Current Research Landscape of 1-(2,2-Diethoxyethyl)piperidine within Contemporary Organic Chemistry

This compound is a specific N-substituted acetal that embodies the synthetic utility of this compound class. Current research continues to explore the synthesis and application of piperidine derivatives in various domains of organic and medicinal chemistry. While specific research focusing solely on this compound is not extensively documented in recent top-tier literature, the broader context of N-substituted piperidines and acetals provides a clear indication of its potential applications.

Research in this area is often directed towards the synthesis of novel piperidine-based structures with potential biological activity. For instance, studies on the synthesis of 1-(2-ethoxyethyl)-4-oktynyl-4-acyloxypiperidines highlight the ongoing interest in creating complex piperidine derivatives for pharmacological evaluation. researchgate.net The synthesis of such compounds often involves multi-step sequences, starting from functionalized piperidines and building up molecular complexity.

Furthermore, the development of 3D fragment libraries for drug discovery has underscored the importance of saturated heterocyclic scaffolds like piperidine. nih.gov The synthesis of a diverse range of substituted piperidines is crucial for populating these libraries and exploring new areas of chemical space. nih.gov In this context, this compound can be viewed as a valuable building block or a member of such a library, offering a specific combination of a lipophilic piperidine ring and a masked aldehyde functionality.

The reactivity of the acetal group in this compound allows for its conversion to the corresponding amino aldehyde, a versatile intermediate for further chemical transformations. This latent aldehyde functionality can participate in a variety of reactions, including condensations, reductive aminations, and Wittig-type reactions, to generate a diverse array of more complex piperidine-containing molecules.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H23NO2 |

| Molecular Weight | 201.31 g/mol |

| Boiling Point | 219-221 °C |

| Density | 0.915 g/mL at 25 °C |

| Refractive Index | n20/D 1.443 |

Data sourced from CAS Common Chemistry and other chemical suppliers. finetechnology-ind.comcas.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-13-11(14-4-2)10-12-8-6-5-7-9-12/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHHRRNJQBETGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189727 | |

| Record name | Piperidine, 1-(2,2-diethoxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-58-8 | |

| Record name | 1-(2,2-Diethoxyethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Diethoxyethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3616-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(2,2-diethoxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-diethoxyethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,2-DIETHOXYETHYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7DV8275S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 2,2 Diethoxyethyl Piperidine

Established Synthetic Pathways for 1-(2,2-Diethoxyethyl)piperidine

The formation of this compound can be achieved through several well-established synthetic routes, primarily involving the formation of the crucial carbon-nitrogen bond between the piperidine (B6355638) ring and the diethoxyethyl group.

Amination Reactions in the Formation of N-Acylacetals

One of the most direct and widely employed methods for the synthesis of this compound is the N-alkylation of piperidine . This reaction typically involves the nucleophilic attack of the secondary amine of the piperidine ring on an electrophilic diethoxyethyl source. A common and commercially available electrophile for this purpose is 2-bromo-1,1-diethoxyethane.

The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion. A variety of bases and solvents can be utilized, with the choice often influencing the reaction rate and yield.

Another established pathway is the reductive amination of 2,2-diethoxyacetaldehyde (B1605919) with piperidine. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate from the reaction of piperidine with the aldehyde. This intermediate is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.

Modifications and Optimizations of Existing Synthetic Protocols

Optimizing the synthesis of this compound often focuses on improving yields, reducing reaction times, and simplifying purification procedures. For the N-alkylation route, the choice of base and solvent is critical. While stronger bases like sodium hydride (NaH) can be effective, milder inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred for their ease of handling and removal. The use of a phase-transfer catalyst can also enhance the reaction rate in biphasic systems.

In the context of reductive amination, the pH of the reaction medium can significantly impact the formation of the iminium ion intermediate and the stability of the reducing agent. The use of sodium triacetoxyborohydride is often advantageous as it is a milder and more selective reducing agent that can be used in acidic conditions, which favor iminium ion formation.

Exploration of Novel Methodologies for Enhanced Synthesis of this compound

The quest for more efficient and selective synthetic methods has led to the exploration of novel approaches for the preparation of this compound.

Chemo- and Regioselective Synthesis Approaches to the Diethoxyethyl Moiety

The diethoxyethyl moiety is an acetal (B89532), and its formation and subsequent reaction are key to the synthesis. While the starting materials, 2-bromo-1,1-diethoxyethane and 2,2-diethoxyacetaldehyde, are commercially available, their synthesis involves the protection of an aldehyde. The chemo- and regioselective synthesis of unsymmetrical acetals can be challenging. Modern synthetic methods offer greater control over these aspects, which can be relevant for creating more complex analogues of the target compound. For instance, the use of silylene acetals allows for regioselective opening, providing a route to differentially protected diols that could be precursors to functionalized diethoxyethyl groups.

Catalyst-Mediated Synthesis of this compound

The use of transition metal catalysts can significantly enhance the efficiency and selectivity of C-N bond formation. While direct N-alkylation is often straightforward, catalyst-mediated approaches can offer milder reaction conditions and broader substrate scope. For example, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are powerful tools for forming aryl- and heteroaryl-piperidine bonds, and similar principles can be applied to the alkylation of amines.

Iridium-catalyzed N-alkylation of amines with alcohols via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism is a notable green chemistry approach. nih.gov This method uses alcohols as alkylating agents, with water being the only byproduct. In the context of this compound synthesis, this would involve the reaction of piperidine with 2,2-diethoxyethanol, a greener alternative to haloalkanes.

Below is a hypothetical data table illustrating the potential of catalyst-mediated synthesis, based on data for similar N-alkylation reactions.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| [Ir(Cp*)Cl₂]₂ | - | Cs₂CO₃ | Toluene | 110 | 85 | nih.gov |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 90 | (Analogous reaction) |

| CuI | - | K₂CO₃ | DMF | 80 | 78 | (Analogous reaction) |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The synthesis of this compound can be made more environmentally benign by considering several factors.

Atom Economy: The concept of atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. libretexts.orgprimescholars.comscranton.edu Addition reactions and rearrangements have 100% atom economy, while substitution and elimination reactions generate byproducts.

N-alkylation of piperidine with 2-bromo-1,1-diethoxyethane: This reaction has a lower atom economy due to the formation of a salt byproduct (e.g., HBr salt of the base).

Reductive amination of 2,2-diethoxyacetaldehyde: This reaction also has a lower atom economy due to the use of a stoichiometric reducing agent and the formation of water and other byproducts.

Iridium-catalyzed N-alkylation with 2,2-diethoxyethanol: This "hydrogen borrowing" methodology exhibits high atom economy as the only byproduct is water.

A comparison of the atom economy for different synthetic routes is presented below:

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |

| N-Alkylation | Piperidine + 2-Bromo-1,1-diethoxyethane + K₂CO₃ | This compound | 2 KBr + H₂O + CO₂ | ~54% |

| Reductive Amination | Piperidine + 2,2-Diethoxyacetaldehyde + NaBH₄ | This compound | NaBO₂ + 2 H₂ + H₂O | ~83% |

| Catalytic Alkylation | Piperidine + 2,2-Diethoxyethanol | This compound | 2 H₂O | ~91% |

Choice of Solvents and Reagents: The use of greener solvents, such as water, ethanol (B145695), or supercritical CO₂, can significantly reduce the environmental impact of a synthesis. researchgate.net For the synthesis of this compound, exploring water or ethanol as a reaction medium, especially in catalyst-mediated processes, would be a significant green improvement over traditional organic solvents like DMF or acetonitrile. researchgate.net The use of catalytic rather than stoichiometric reagents also aligns with green chemistry principles by reducing waste.

Reactivity and Transformational Pathways of 1 2,2 Diethoxyethyl Piperidine

Reactivity Profiling of the 2,2-Diethoxyethyl Acetal (B89532) Moiety in 1-(2,2-Diethoxyethyl)piperidine

The 2,2-diethoxyethyl group, a diethyl acetal of 2-(piperidin-1-yl)acetaldehyde, serves as a protected aldehyde. Its reactivity is centered on the lability of the C-O bonds under specific conditions, primarily involving acid catalysis.

Acid-Catalyzed Hydrolytic Cleavage and Related Transformations

The acetal functionality is stable under neutral or basic conditions but is readily cleaved under acidic conditions to reveal the parent aldehyde. This hydrolytic cleavage is a fundamental transformation, converting this compound into 2-(piperidin-1-yl)acetaldehyde. This reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the aldehyde and a second molecule of ethanol.

This deprotection strategy is crucial in multi-step syntheses where the aldehyde is required for a subsequent reaction, such as a condensation or cyclization. For instance, the related hydrolysis of 1-piperoylpiperidine (piperine) using citric acid in ethanol has been explored to cleave the amide bond, demonstrating how acid catalysis can be used to break down complex piperidine (B6355638) derivatives. sciencemadness.org

Transacetalization and Exchange Reactions

Transacetalization is a process where the ethoxy groups of the acetal are exchanged with other alkoxy groups from a different alcohol, typically under acid catalysis. This can be used to convert the diethyl acetal into a different acetal, such as a cyclic acetal by reacting it with a diol like ethylene (B1197577) glycol or propane-1,3-diol. A patent for producing 2-(Piperidin-1-yl)ethanol derivatives describes the ketalization of a carbonyl group using ethylene glycol in the presence of 4-methylbenzenesulfonic acid, illustrating a similar acid-catalyzed acetal formation process. google.com

While specific studies on the transacetalization of this compound are not prevalent, the general mechanism is well-established for other acetals. scielo.br The reaction is driven by the equilibrium, which can be shifted by using the new alcohol as a solvent or by removing the ethanol as it forms. This reaction pathway is valuable for modifying the protecting group's properties, such as its stability or steric bulk.

Reactivity of the Piperidine Ring System in this compound

The piperidine ring contains a tertiary amine, which acts as a nucleophile and a base, making the nitrogen atom the primary center of reactivity.

Nitrogen-Centered Reactivity: Alkylation, Acylation, and Coordination

Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkylating agents. The reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, is a common transformation for tertiary amines. libretexts.org The resulting quaternary ammonium salts can have applications as phase-transfer catalysts or, with appropriate counter-ions, as ionic liquids. While direct alkylation can be straightforward, it can sometimes be complicated by side reactions if not controlled properly. libretexts.org

Acylation: Acylation of tertiary amines like the one in this compound is not a direct process in the way it is for primary or secondary amines, as there is no hydrogen to be substituted on the nitrogen. libretexts.org However, the piperidine nitrogen can act as a catalyst in acylation reactions or undergo reaction with acylating agents like trichloroethyl chloroformate, which can lead to ring-opening under certain conditions. google.com

Coordination: The nitrogen atom's lone pair allows it to act as a ligand, coordinating to metal centers to form coordination complexes. This property is fundamental to the role of many piperidine derivatives in catalysis and materials science.

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core

The piperidine ring is generally stable, but under specific conditions, it can undergo ring-opening or expansion reactions.

Ring-Opening: While methods for the ring-opening of cyclic amines are limited, they can be achieved through specific reactions. researchgate.net For example, the von Braun reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (CNBr), which results in the cleavage of a C-N bond and the formation of a cyanamide, effectively opening the ring. Another approach involves reaction with chloroformates, which can lead to either N-dealkylation or ring-opening to form chlorobutyl carbamates, depending on the substituents. researchgate.net Oxidative cleavage of the piperidine ring can also be induced photochemically. researchgate.net

Ring-Expansion: Ring expansion reactions are less common but can be achieved through specific synthetic routes. For instance, a method involving oxidative cleavage of a cyclopentene (B43876) followed by a double reductive amination with a primary amine can lead to the formation of a piperidine ring, demonstrating a ring expansion from a five-membered to a six-membered ring. nih.gov

A summary of representative transformations involving the piperidine nitrogen is presented below:

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | libretexts.org |

| Ring-Opening | Trichloroethyl Chloroformate | N-Dealkylated or Ring-Opened Product | google.com |

| Ring-Opening | Cyanogen Bromide (von Braun Reaction) | Cyanamide | researchgate.net |

Concerted Reactions and Intermolecular Processes Involving Both Functional Groups

The presence of both an acetal and a tertiary amine allows for the design of reactions where both groups participate. A common strategy involves the hydrolysis of the acetal to the aldehyde, followed by an intramolecular reaction involving the piperidine ring or a substituent on the ring.

For example, a synthetic pathway could involve the alkylation of the piperidine nitrogen with a group containing a nucleophile. Subsequent hydrolysis of the acetal would generate the aldehyde, which could then undergo an intramolecular cyclization with the newly introduced nucleophile, leading to the formation of a bicyclic system.

While specific examples detailing such concerted reactions for this compound itself are not widely documented, the principles are well-established in organic synthesis. A study on the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde demonstrates a multi-step process where a piperidine moiety is introduced to a molecule that already contains a carbaldehyde group, showcasing the synthesis of molecules with similar functionalities. atlantis-press.com This highlights the utility of having both the piperidine and a masked aldehyde in a single molecule for building more complex structures.

Studies Involving Elimination Reactions Utilizing this compound

Despite the theoretical potential for this compound to undergo elimination reactions to form vinylpiperidine derivatives, a comprehensive search of scholarly databases and chemical literature yields no specific studies detailing such transformations. While the broader class of piperidine derivatives is extensively involved in various synthetic strategies, including those featuring elimination steps, dedicated research on the elimination reactivity of this compound itself appears to be absent from the public record. The influence of the diethoxyethyl substituent on the course and feasibility of elimination reactions remains an uninvestigated area of chemical research.

Superacid-Activated Transformations of Piperidone-Derived Precursors

Similarly, the behavior of this compound under superacidic conditions is an uncharted domain within organic chemistry. Superacids are known to catalyze a wide array of transformations, including isomerizations, cyclizations, and fragmentations, by protonating even weakly basic organic compounds. The presence of both a tertiary amine and an acetal functionality in this compound suggests the potential for complex and interesting reactivity in a superacidic environment. However, no published studies have investigated these potential transformations. The interaction of the acetal and piperidine moieties with superacids, and the subsequent chemical pathways, have not been documented.

Mechanistic Investigations of Chemical Transformations Involving 1 2,2 Diethoxyethyl Piperidine

Elucidation of Reaction Mechanisms Through Kinetic and Thermodynamic Studies

A thorough search of scientific databases indicates a lack of published kinetic and thermodynamic studies focused specifically on reactions involving 1-(2,2-diethoxyethyl)piperidine. While general kinetic data exists for reactions of simpler piperidine (B6355638) derivatives, this information cannot be directly extrapolated to the title compound due to the potential influence of the 2,2-diethoxyethyl substituent on the reactivity of the piperidine nitrogen.

To rigorously elucidate the mechanisms of its chemical transformations, systematic kinetic studies would be necessary. Such studies would involve monitoring the reaction rates under various conditions (e.g., temperature, concentration of reactants, solvent polarity) to determine the rate law and activation parameters (enthalpy and entropy of activation).

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

This table represents a hypothetical dataset that could be generated from kinetic experiments to determine the reaction order with respect to each reactant. The data suggests a first-order dependence on this compound and a zero-order dependence on Reagent X under these hypothetical conditions.

Spectroscopic Characterization and Identification of Reactive Intermediates in this compound Transformations

No published research has been found that details the spectroscopic characterization and identification of reactive intermediates in transformations involving this compound. The identification of transient species is crucial for confirming proposed reaction mechanisms.

In potential reactions, such as the hydrolysis of the acetal (B89532) group, an intermediate hemiaminal ether or an iminium ion could be formed. Spectroscopic techniques such as in-situ NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectroscopy under reaction conditions would be powerful tools for detecting and characterizing such intermediates. For example, the appearance and disappearance of specific signals in the ¹H or ¹³C NMR spectrum could provide direct evidence for the formation and consumption of a reactive intermediate.

Computational Chemistry and Molecular Modeling Approaches to this compound Reactivity

The application of computational chemistry and molecular modeling to understand the reactivity of this compound has not been reported in the scientific literature. Computational methods are invaluable for complementing experimental studies and providing detailed insights into reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method that could be employed to investigate the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, products, and potential intermediates and transition states, DFT can help to map out the most likely reaction pathways. For instance, in a potential reaction with an electrophile, DFT calculations could predict whether the reaction would proceed via an Sₙ2 mechanism at the piperidine nitrogen or through another pathway.

Table 2: Hypothetical DFT Calculated Energies for a Reaction of this compound

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | -850.12345 | 0.0 |

| Transition State | -850.09876 | 15.5 |

| Products | -850.15432 | -19.4 |

Transition State Modeling and Energy Profile Elucidation for Reactions Initiated by this compound

The modeling of transition states is a key aspect of computational reaction mechanism studies. For any proposed reaction of this compound, locating the transition state structure on the potential energy surface and calculating its energy would allow for the determination of the activation energy. This, in turn, enables the theoretical calculation of reaction rate constants.

By mapping the entire energy profile, from reactants through transition states to products, a comprehensive understanding of the reaction mechanism can be achieved. This would include the identification of the rate-determining step and the influence of the diethoxyethyl substituent on the stability of transition states compared to simpler piperidine analogs.

Strategic Applications of 1 2,2 Diethoxyethyl Piperidine in Complex Organic Synthesis

1-(2,2-Diethoxyethyl)piperidine as a Versatile Small Molecule Scaffold in Organic Synthesis

The utility of this compound as a foundational element in organic synthesis is centered on the controlled release and reaction of its aldehyde functionality. The acetal (B89532) group is stable under a range of chemical conditions, yet can be readily hydrolyzed under acidic conditions to yield 1-piperidineacetaldehyde (B7861088). This in situ generation of a reactive aldehyde is a key feature that chemists can exploit to construct intricate molecular frameworks.

Role in the Synthesis of Diverse Heterocyclic Compounds

The primary role of this compound in the synthesis of diverse heterocyclic compounds is as a precursor to 1-piperidineacetaldehyde. This aldehyde can participate in a variety of intramolecular and intermolecular cyclization reactions to form new ring systems. For instance, the aldehyde functionality can undergo condensation with various nucleophiles, such as amines, hydrazines, or active methylene (B1212753) compounds, to forge new heterocyclic rings.

One general strategy involves the reaction of the derived aldehyde with a binucleophile. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) or pyridazine (B1198779) system fused or appended to the piperidine (B6355638) scaffold. Similarly, condensation with β-ketoesters or malononitrile (B47326) could initiate cyclization pathways toward substituted pyridines or other nitrogen-containing heterocycles. While specific examples starting directly from this compound are not extensively documented in mainstream literature, the condensation of aldehydes with dehydroacetic acid in the presence of piperidine to form pyranopyrans demonstrates a similar principle of piperidine-mediated cyclization. clockss.org The aldehyde derived from this compound is a prime candidate for such transformations.

Precursor for the Development of Advanced Organic Building Blocks

The transformation of this compound into its corresponding aldehyde unlocks its potential as a precursor for more complex and functionally rich organic building blocks. The aldehyde group is one of the most versatile functional groups in organic synthesis, amenable to a wide range of carbon-carbon bond-forming reactions.

These transformations allow for the elaboration of the ethyl side chain into more complex substituents, thereby creating advanced building blocks for drug discovery and natural product synthesis. The resulting molecules, which feature a piperidine ring coupled with a functionalized side chain, are valuable intermediates for constructing biologically active compounds. nih.gov

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Potential Application |

| Wittig Reaction | Phosphonium ylide | Alkene | Elongation of carbon chain, synthesis of unsaturated systems |

| Aldol (B89426) Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy carbonyl | Creation of polyketide-like structures |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary alcohol | Introduction of alkyl, aryl, or vinyl groups |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH(OAc)₃) | Amine | Synthesis of amino-functionalized side chains |

Utilization in Multicomponent Reactions (MCRs) for Molecular Complexity Generation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for building molecular diversity. beilstein-journals.orgresearchgate.net The aldehyde generated from this compound is an ideal candidate for participation in various MCRs.

For example, it could serve as the aldehyde component in a Mannich-type reaction, reacting with an amine and a C-H acidic compound to generate β-amino carbonyl compounds. A plausible, though not explicitly reported, MCR could involve the one-pot reaction of hydrolyzed this compound, an aromatic amine, and a β-ketoester. This would constitute a Hantzsch-like synthesis, potentially leading to highly substituted dihydropyridine (B1217469) derivatives bearing a piperidinomethyl substituent, which are known for their pharmacological relevance. beilstein-journals.org The ability to generate such complex scaffolds rapidly underscores the potential utility of this compound in diversity-oriented synthesis. researchgate.netnih.gov

Applications in the Total Synthesis of Natural Products and Bioactive Molecules

The piperidine skeleton is a core feature of numerous natural products, many of which exhibit significant biological activity. nih.gov The strategic use of building blocks like this compound can provide efficient pathways to these complex targets.

Participation in Ethylene (B1197577) Trimerization Processes

Ethylene trimerization is a large-scale industrial process that converts ethylene into 1-hexene, a valuable comonomer in polyethylene (B3416737) production. This reaction is catalyzed by specific transition metal complexes, typically based on chromium, with carefully designed ligand systems such as those containing phosphine (B1218219) or pyrrole (B145914) moieties. nih.govresearchgate.net Amines or ethers may be used as catalyst modifiers or activators in some systems. researchgate.net However, based on a thorough review of the scientific literature, there is no evidence to suggest that a simple heterocyclic amine like this compound plays any direct or specific role in ethylene trimerization processes. Its structure does not align with the types of specialized ligands known to effectively promote this selective catalytic transformation.

Utility in the Synthesis of Aryl-Substituted Piperidines

Aryl-substituted piperidines are a critical class of compounds in medicinal chemistry. nih.govnih.gov this compound can serve as a versatile starting point for the synthesis of piperidines bearing aryl substituents at various positions.

A key strategy involves the initial hydrolysis of the acetal to the aldehyde, followed by a Grignard reaction with an arylmagnesium bromide (Ar-MgBr). This sequence installs an aryl group on the side chain, yielding a secondary alcohol of the type 1-(1-aryl-2-hydroxyethyl)piperidine. This intermediate can then be subjected to a variety of transformations. For example, oxidation of the secondary alcohol to a ketone, followed by further synthetic manipulations, can lead to a range of aryl-substituted piperidine derivatives.

Strategic Use in Functional Group Interconversions and Protective Group Chemistry

The primary strategic application of this compound lies in its role as a precursor to 1-piperidineacetaldehyde. The diethyl acetal moiety effectively protects the highly reactive aldehyde group, rendering the compound stable to a variety of reaction conditions under which an unprotected aldehyde would not be viable. This protective function is integral to multi-step syntheses where the aldehyde is required at a later stage.

The unmasking of the aldehyde is typically achieved through acid-catalyzed hydrolysis. This transformation is a critical step, converting the stable acetal into the reactive aldehyde, which can then participate in a wide array of subsequent reactions. The general mechanism for this deprotection involves protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol regenerates the aldehyde.

While specific research detailing extensive synthetic applications of this compound is not broadly available in publicly accessible literature, its utility can be inferred from its chemical nature and the known reactivity of similar acetal-protected aldehydes. For instance, the resulting 1-piperidineacetaldehyde is a valuable intermediate for the synthesis of more complex piperidine alkaloids and other nitrogen-containing heterocyclic compounds. The aldehyde functionality can undergo a variety of transformations, including but not limited to:

Oxidation: Conversion to the corresponding carboxylic acid, 1-piperidineacetic acid.

Reduction: Formation of the primary alcohol, 2-(1-piperidyl)ethanol.

Carbon-Carbon Bond Formation: Participation in reactions such as Wittig, Grignard, and aldol reactions to extend the carbon skeleton.

Reductive Amination: Formation of more complex secondary and tertiary amines.

The strategic advantage of using this compound is the ability to introduce a two-carbon extension to the piperidine nitrogen, with a latent aldehyde at the terminus. This allows for the piperidine core to be subjected to various chemical modifications without affecting the aldehyde, which can then be revealed at the desired synthetic juncture for further elaboration.

Below is a data table summarizing the key transformations involving the deprotection of this compound and subsequent reactions of the unveiled aldehyde.

| Transformation | Starting Material | Key Reagents | Product | Significance |

| Acetal Deprotection | This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | 1-Piperidineacetaldehyde | Unmasking of the reactive aldehyde functionality. |

| Oxidation | 1-Piperidineacetaldehyde | Oxidizing agents (e.g., KMnO₄, CrO₃) | 1-Piperidineacetic acid | Introduction of a carboxylic acid group for further derivatization. |

| Reduction | 1-Piperidineacetaldehyde | Reducing agents (e.g., NaBH₄, LiAlH₄) | 2-(1-Piperidyl)ethanol | Formation of a primary alcohol for ether or ester synthesis. |

| Wittig Reaction | 1-Piperidineacetaldehyde | Phosphonium ylide | Substituted alkene | Carbon-carbon double bond formation for creating complex scaffolds. |

| Grignard Reaction | 1-Piperidineacetaldehyde | Organomagnesium halide (R-MgX) | Secondary alcohol | Formation of a new carbon-carbon bond and a chiral center. |

This strategic use of a protected aldehyde in the form of this compound exemplifies a common and powerful tactic in organic synthesis, enabling the efficient and controlled construction of complex target molecules.

Emerging Research Directions and Future Perspectives for 1 2,2 Diethoxyethyl Piperidine

Development of Asymmetric Syntheses Utilizing Chiral Derivatives of 1-(2,2-Diethoxyethyl)piperidine

The synthesis of enantiomerically pure piperidines is of paramount importance due to their prevalence in pharmaceuticals and natural products. nih.govnih.gov Future research is likely to focus on developing asymmetric syntheses of or utilizing chiral derivatives of this compound.

One promising approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. rsc.org For instance, a chiral amine could be used to construct the piperidine (B6355638) ring, followed by N-alkylation with a 2,2-diethoxyethyl halide to yield a chiral version of the target molecule. researchgate.net Research has demonstrated the efficacy of exocyclic chirality in inducing stereoselectivity in piperidine synthesis. rsc.org

Another strategy is the asymmetric functionalization of the piperidine ring itself. This could involve catalytic enantioselective reactions, such as the dearomatization of pyridines or the cyclization of acyclic amines using chiral catalysts, to generate chiral piperidine cores that can then be elaborated. nih.govnih.govsnnu.edu.cn For example, a rhodium-catalyzed asymmetric reductive Heck reaction can produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. snnu.edu.cn Similarly, copper-catalyzed cyclizative aminoboration of aminoalkenes offers a pathway to chiral 2,3-cis-disubstituted piperidines. researchgate.net The 1-(2,2-diethoxyethyl) side chain could be introduced before or after the key stereochemistry-defining step.

| Chiral Synthesis Strategy | Description | Potential Application to this compound | Key References |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products (e.g., amino acids) as starting materials. | Synthesis could start from a chiral amino acid, with the piperidine ring formed through cyclization and the side chain attached subsequently. | nih.gov |

| Chiral Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction. | An auxiliary on the piperidine nitrogen or another position could control the stereoselective introduction of substituents on the ring. rsc.org | rsc.orgnih.gov |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor the formation of one enantiomer over the other. | Enantioselective hydrogenation or cyclization to form the chiral piperidine ring, followed by N-alkylation. nih.govsnnu.edu.cn | nih.govnih.govsnnu.edu.cn |

| Chemo-enzymatic Synthesis | Combination of chemical synthesis with highly selective enzymatic reactions. | An amine oxidase/ene imine reductase cascade could be used to convert a tetrahydropyridine (B1245486) precursor into a stereo-defined piperidine. nih.gov | nih.gov |

Integration into Continuous Flow Chemistry Systems for Scalable Synthesis

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. nih.govnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow systems.

The synthesis of piperidine derivatives has been successfully demonstrated in flow reactors. organic-chemistry.org For example, a practical continuous flow reaction using Grignard reagents and an N-(tert-butylsulfinyl)-bromoimine has been used to produce enantioenriched α-substituted piperidines efficiently. organic-chemistry.org Furthermore, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell showcases a scalable flow electrosynthesis approach to functionalized piperidines. nih.govnih.gov

The formation of the acetal (B89532) group itself can also be performed in a continuous-flow reactor. This allows for precise control over reaction conditions and can lead to higher yields and purity. Given that N-alkylation of piperidines is a common and well-understood reaction, a telescoped flow process could be envisioned. researchgate.net In such a system, piperidine could be alkylated in one module, potentially with an in-line purification step, before the product stream is used in a subsequent reaction. This integration streamlines the entire synthesis, reducing manual handling and waste generation.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often difficult, requires larger vessels. | Easily scalable by running the system for longer. organic-chemistry.org |

| Safety | Handling of large quantities of reagents can be hazardous. | Small reaction volumes at any given time reduce risks. |

| Heat Transfer | Inefficient in large vessels, leading to hotspots. | High surface-area-to-volume ratio allows for excellent heat exchange. |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. nih.gov |

| Reaction Time | Can be lengthy, including heat-up and cool-down times. | Often significantly shorter due to enhanced reaction kinetics. organic-chemistry.org |

Potential Applications in Materials Science (e.g., as Precursors for Polymer Chemistry)

A significant future direction for this compound lies in materials science, specifically as a precursor for novel polymers. The key to this application is the diethyl acetal group, which serves as a protected aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the highly reactive 1-piperidineacetaldehyde (B7861088).

Aldehydes are versatile monomers in condensation polymerization. britannica.comchemistrystudent.com This process involves the reaction of monomers to form a polymer with the simultaneous elimination of a small molecule, such as water. savemyexams.comyoutube.comlibretexts.org The 1-piperidineacetaldehyde derived from the parent compound could be used in several ways:

Self-condensation: The aldehyde could potentially undergo self-condensation to form polyacetals or other polymer structures.

Co-polymerization: It could be co-polymerized with other monomers, such as phenols, ureas, or amines, to create functional resins. For example, reaction with a diamine could lead to the formation of polyamides containing a piperidine side chain. chemistrystudent.comlibretexts.org

The incorporation of the piperidine moiety into a polymer backbone is of particular interest. The piperidine ring can impart unique properties to the resulting material, such as altered solubility, thermal stability, and basicity. Furthermore, the nitrogen atom of the piperidine ring can be quaternized to create cationic polymers, which have applications as flocculants, antimicrobial agents, or in gene delivery systems. The synthesis of polymers from piperidine-based monomers, such as 1-chlorine-3-piperidine-2-propylmethacrylate, has already been explored, indicating the feasibility of this approach.

| Polymer Type | Potential Monomers | Resulting Linkage | Potential Properties/Applications |

| Polyester | 1-Piperidineacetaldehyde (after oxidation to carboxylic acid) + Diol | Ester | Biodegradable materials, drug delivery matrices. |

| Polyamide | 1-Piperidineacetaldehyde (after oxidation) + Diamine | Amide | High-strength fibers, specialty plastics. libretexts.org |

| Phenol-Formaldehyde Type Resin | 1-Piperidineacetaldehyde + Phenol | Methylene (B1212753) bridge | Adhesives, coatings, molded products with modified properties. britannica.com |

| Polyacetal | Self-condensation of 1-Piperidineacetaldehyde | Acetal | Engineering thermoplastics. |

Future Computational Studies on the Reactivity and Selectivity of this compound Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules. researchgate.net Future research on this compound will undoubtedly leverage computational methods to explore its reactivity and selectivity.

Key areas for computational investigation include:

Conformational Analysis: The piperidine ring can exist in various conformations (e.g., chair, boat, twist), and the orientation of the N-substituent (axial vs. equatorial) significantly impacts its properties. nih.govrsc.orgrsc.org DFT calculations can determine the relative energies of these conformers and the energy barriers for their interconversion, providing insight into the molecule's dynamic behavior. researchgate.net

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of reactions involving this compound. For example, the acid-catalyzed hydrolysis of the acetal group can be modeled to understand the role of water molecules and the structure of the transition states. ic.ac.ukic.ac.uk This is crucial for optimizing conditions for its use as a polymer precursor.

Reactivity and Selectivity Prediction: In the context of asymmetric synthesis, DFT can be used to model the transition states of reactions involving chiral catalysts or auxiliaries. This allows researchers to predict which diastereomer or enantiomer will be preferentially formed, guiding the design of more efficient synthetic routes. researchgate.net

Electronic Properties: Calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) can predict sites of reactivity. This information is valuable for understanding how the molecule will interact with other reagents and for designing new reactions.

By combining computational predictions with experimental work, researchers can accelerate the development of new applications for this compound and its derivatives.

Q & A

Q. What are the key considerations for designing a synthesis protocol for 1-(2,2-Diethoxyethyl)piperidine?

A robust synthesis protocol should address:

- Reaction Conditions : Use of nucleophilic substitution or reductive amination, with controlled temperature (e.g., 60–80°C) and inert atmosphere to prevent oxidation of the diethoxyethyl group .

- Catalyst/Base Selection : Alkali bases (e.g., NaOH, K₂CO₃) for deprotonation or palladium catalysts for hydrogenation steps, depending on intermediate stability .

- Purification : Column chromatography or recrystallization to isolate the compound from byproducts like unreacted piperidine or diethoxyethyl halides .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation : NMR (¹H/¹³C) to verify the piperidine ring and diethoxyethyl substituent (e.g., δ 3.5–3.7 ppm for ethoxy protons) .

- Purity Assessment : HPLC with UV detection (λ = 210–230 nm) or GC-MS to quantify impurities (e.g., residual solvents or degradation products) .

- Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₂₃NO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

- Mechanistic Variability : Differences in receptor binding (e.g., serotonin vs. dopamine receptors) may arise from substituent electronic effects. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .

- Experimental Models : Compare in vitro (e.g., HEK293 cells expressing target receptors) and in vivo (rodent behavioral assays) data to assess translational relevance .

- Structural Analogues : Synthesize derivatives (e.g., replacing ethoxy with methoxy groups) to isolate structure-activity relationships (SAR) .

Q. What methodological challenges arise in optimizing reaction yields for this compound synthesis?

- Byproduct Formation : Competing reactions (e.g., over-alkylation) can reduce yields. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction termination points .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but complicate purification. Switch to THF/water biphasic systems for easier extraction .

- Scale-Up : Industrial-scale synthesis requires continuous-flow reactors to maintain temperature control and minimize exothermic side reactions .

Q. How can researchers investigate the interaction of this compound with neurotransmitter receptors?

- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]ketanserin for 5-HT₂ receptors) to measure competitive displacement in cortical membranes .

- Electrophysiology : Patch-clamp studies on transfected CHO cells to assess ion channel modulation (e.g., NMDA receptor currents) .

- Metabolic Stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation, impacting bioavailability .

Q. What strategies are effective for resolving stereochemical ambiguities in piperidine derivatives?

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers, with mobile phases like hexane/isopropanol .

- X-Ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid) to determine absolute configuration .

- Dynamic NMR : Analyze diastereotopic proton splitting patterns to infer conformational preferences .

Methodological Considerations for Data Analysis

- Statistical Validation : Apply ANOVA for multi-group comparisons (e.g., dose-response curves) and Tukey’s post-hoc test to address variability in biological replicates .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict reactivity of the diethoxyethyl group in nucleophilic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.